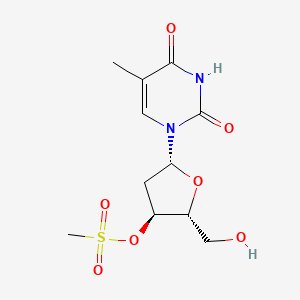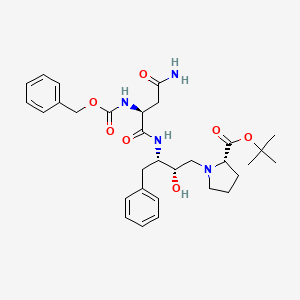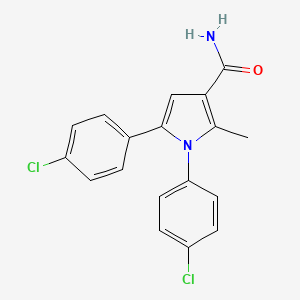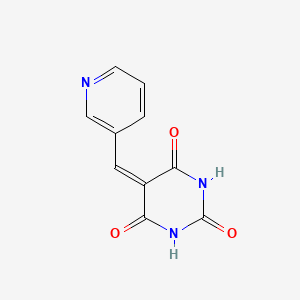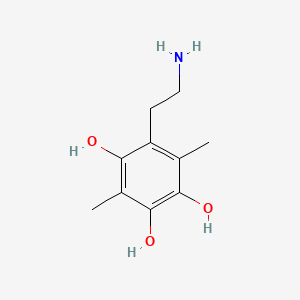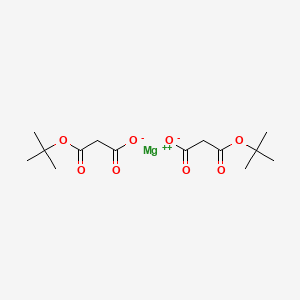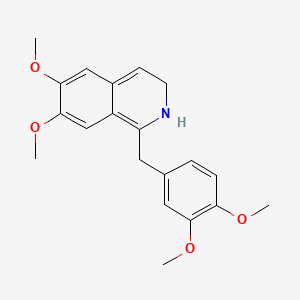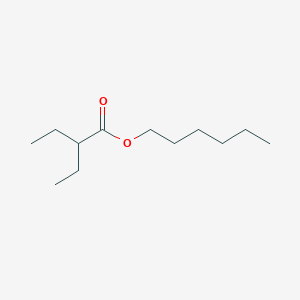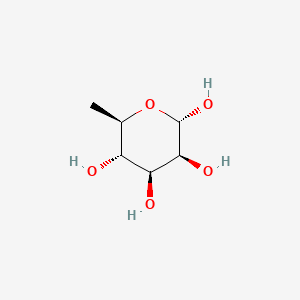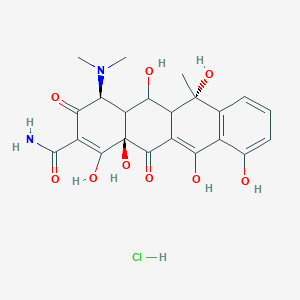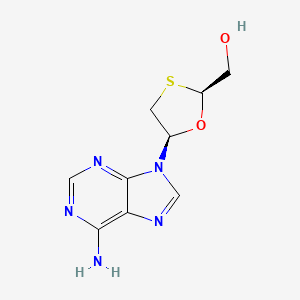
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-: is a chemical compound with a complex structure that includes a purine base attached to an oxathiolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiolane ring and the attachment of the purine base. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions: 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxathiolane ring or the purine base.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction can involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids. These interactions can provide insights into the compound’s potential as a therapeutic agent.
Medicine: In medicine, this compound is of particular interest for its antiviral properties. It has been investigated as a potential treatment for various viral infections, including those caused by retroviruses.
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations and applications.
作用机制
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets within the cell. The compound can inhibit the activity of viral enzymes, preventing the replication of the virus. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its function and thereby halting the viral life cycle.
相似化合物的比较
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)-
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)-
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)-
Comparison: The primary difference between these compounds lies in the stereochemistry of the oxathiolane ring. This stereochemistry can significantly impact the compound’s biological activity and its interactions with molecular targets. The (2S-cis) configuration of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- is unique in its ability to interact with specific enzymes, making it a valuable compound for antiviral research.
属性
CAS 编号 |
149819-59-0 |
|---|---|
分子式 |
C9H11N5O2S |
分子量 |
253.28 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6+/m1/s1 |
InChI 键 |
GOIOKJULSNLSBB-RITPCOANSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


